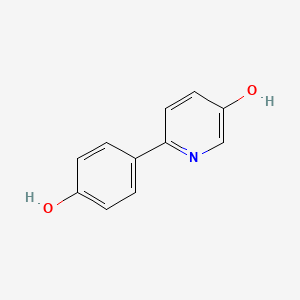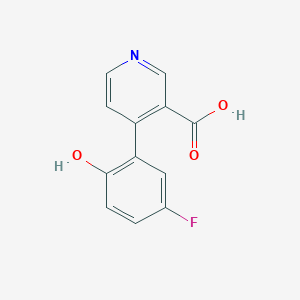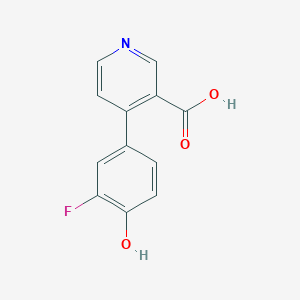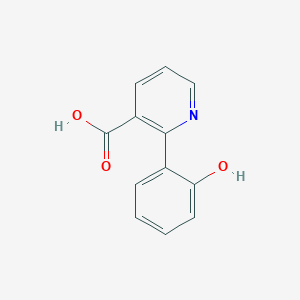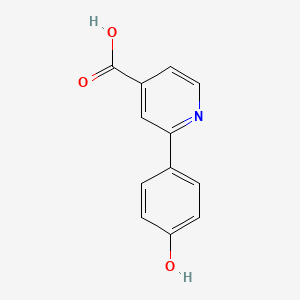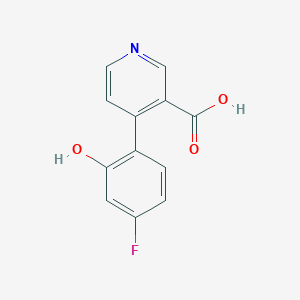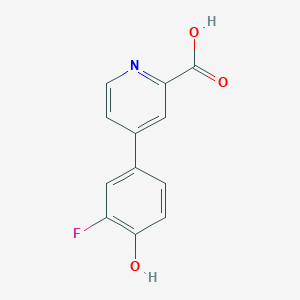
2-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%
Overview
Description
2-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% (2-FHPNA-95) is a synthetic organic compound, primarily used in scientific research as a ligand for various receptors. It is also known as 5-fluoronorepinephrine, 5-fluoro-NE, and 5-fluoro-2-hydroxy-3-naphthoic acid. It is a derivative of the neurotransmitter norepinephrine, and is structurally similar to it. 2-FHPNA-95 binds to a variety of receptor subtypes, including alpha-1 adrenergic, alpha-2 adrenergic, beta-1 adrenergic, and beta-2 adrenergic receptors. It has been used in a wide range of laboratory experiments, including those involving the study of neurochemistry and neurophysiology.
Scientific Research Applications
2-FHPNA-95 has been used in a variety of scientific research applications. It has been used to study the structure and function of various receptors, including alpha-1 adrenergic, alpha-2 adrenergic, beta-1 adrenergic, and beta-2 adrenergic receptors. It has also been used to study the effects of various drugs on these receptors, and to study the biochemical and physiological effects of these drugs. In addition, 2-FHPNA-95 has been used to study the effects of various hormones on receptor signaling, as well as the effects of various neurotransmitters on receptor activation.
Mechanism of Action
2-FHPNA-95 binds to a variety of receptor subtypes, including alpha-1 adrenergic, alpha-2 adrenergic, beta-1 adrenergic, and beta-2 adrenergic receptors. Upon binding, 2-FHPNA-95 activates these receptors, resulting in a variety of biochemical and physiological effects. The exact mechanism of action of 2-FHPNA-95 is not fully understood, but it is believed to involve the activation of various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
2-FHPNA-95 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of various enzymes, including adenylate cyclase and phosphodiesterase. It has also been shown to increase the production of various hormones, including epinephrine, norepinephrine, and dopamine. In addition, 2-FHPNA-95 has been shown to increase the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Finally, 2-FHPNA-95 has been shown to increase the activity of various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
Advantages and Limitations for Lab Experiments
2-FHPNA-95 has several advantages for use in laboratory experiments. It is a relatively stable compound, with a shelf life of up to two years. It is also a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. In addition, 2-FHPNA-95 is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also some limitations to using 2-FHPNA-95 in laboratory experiments. It has a relatively low affinity for many of the receptors it binds to, meaning that it may not be able to activate those receptors at the concentrations used in laboratory experiments. In addition, 2-FHPNA-95 may not be able to activate some of the receptors it binds to at all, meaning that it may not be useful for studying those receptors.
Future Directions
There are a variety of potential future directions for research involving 2-FHPNA-95. One potential direction is to develop more potent analogs of 2-FHPNA-95, which may be more effective at activating receptors. Another potential direction is to develop more selective analogs of 2-FHPNA-95, which may be more effective at activating specific subtypes of receptors. In addition, further research into the biochemical and physiological effects of 2-FHPNA-95 may lead to the development of new therapeutic agents or treatments. Finally, further research into the structure and function of the receptors to which 2-FHPNA-95 binds may lead to the development of new drugs or treatments.
Synthesis Methods
2-FHPNA-95 can be synthesized from a variety of starting materials, including 5-fluoro-2-hydroxy-3-naphthoic acid and norepinephrine. The synthesis of 2-FHPNA-95 involves a series of chemical reactions, including oxidation, deprotection, and esterification. The reaction sequence is outlined below:
1) Oxidation of 5-fluoro-2-hydroxy-3-naphthoic acid to form 5-fluoro-2-hydroxyphenylacetic acid
2) Deprotection of 5-fluoro-2-hydroxyphenylacetic acid to form 5-fluoro-2-hydroxyphenylacetamide
3) Esterification of 5-fluoro-2-hydroxyphenylacetamide to form 2-FHPNA-95
properties
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-3-4-10(15)9(6-7)11-8(12(16)17)2-1-5-14-11/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMFGYADOAJSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695529 | |
| Record name | 2-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-hydroxyphenyl)nicotinic acid | |
CAS RN |
1261997-67-4 | |
| Record name | 2-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



